3-Methyl-5-((trimethylsilyl)ethynyl)pyridine
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Overview
Description
3-Methyl-5-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative with the molecular formula C10H13NSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((trimethylsilyl)ethynyl)pyridine typically involves the reaction of 3-methylpyridine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and proceeds via a Sonogashira coupling reaction. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((trimethylsilyl)ethynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
Scientific Research Applications
3-Methyl-5-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex pyridine derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethynyl moiety can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The pyridine ring can act as a ligand, coordinating with metal ions or other active sites in enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine: This compound has a similar structure but with an amine group at the 2-position.
2-((Trimethylsilyl)ethynyl)pyridin-3-amine: Another similar compound with the trimethylsilyl group at the 2-position.
3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine: This compound features an imidazo[4,5-b]pyridine ring system.
Uniqueness
3-Methyl-5-((trimethylsilyl)ethynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15NSi |
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Molecular Weight |
189.33 g/mol |
IUPAC Name |
trimethyl-[2-(5-methylpyridin-3-yl)ethynyl]silane |
InChI |
InChI=1S/C11H15NSi/c1-10-7-11(9-12-8-10)5-6-13(2,3)4/h7-9H,1-4H3 |
InChI Key |
YHFQZWWCGHDARN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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